molecular formula C16H22FN5O2S B2691312 N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide CAS No. 1207053-55-1

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide

Cat. No.: B2691312
CAS No.: 1207053-55-1
M. Wt: 367.44
InChI Key: RGZXGMMOHWIXAO-UHFFFAOYSA-N
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Description

N-(2-((4-(Dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide (CAS 1207053-55-1) is a synthetic organic compound with a molecular formula of C16H22FN5O2S and a molecular weight of 367.4 g/mol . Its structure features a 4-(dimethylamino)-6-methylpyrimidine group linked via an ethylene chain to a 5-fluoro-2-methylbenzenesulfonamide moiety . This specific architecture, incorporating both a pyrimidine ring and a sulfonamide group, is commonly associated with potent biological activity and is frequently explored in medicinal chemistry for the development of novel therapeutic agents. Compounds with structural similarities, particularly those containing substituted pyrimidine and benzenesulfonamide units, have demonstrated significant potential in pharmacological research. For instance, such molecular frameworks are prevalent in the design of kinase inhibitors . Research on analogous compounds has shown high potency and selectivity as cyclin-dependent kinase (CDK) 4/6 inhibitors, which are critical targets in oncology for arresting the cell cycle in certain cancer types . Other research avenues for related molecules include their development as vascular endothelial growth factor receptor (VEGFR) inhibitors for anti-angiogenic cancer therapy , and as antagonists for hormone receptors like the gonadotropin-releasing hormone (GnRH) receptor . The presence of the dimethylamino group on the pyrimidine ring may enhance the molecule's ability to engage in key hydrogen bonding and electrostatic interactions with biological targets, while the fluorine atom can influence electronic properties, metabolic stability, and membrane permeability. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to all appropriate safety protocols.

Properties

IUPAC Name

N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]-5-fluoro-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FN5O2S/c1-11-5-6-13(17)10-14(11)25(23,24)19-8-7-18-16-20-12(2)9-15(21-16)22(3)4/h5-6,9-10,19H,7-8H2,1-4H3,(H,18,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZXGMMOHWIXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)S(=O)(=O)NCCNC2=NC(=CC(=N2)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide generally involves multiple steps, starting with the preparation of the pyrimidine and benzenesulfonamide intermediates. Common reaction conditions include:

  • Step 1: Alkylation of 4-(dimethylamino)-6-methylpyrimidine with an appropriate alkylating agent to introduce the ethylamine side chain.

  • Step 2: Nucleophilic substitution reaction where 5-fluoro-2-methylbenzenesulfonyl chloride reacts with the intermediate to form the final compound.

Industrial Production Methods

For industrial-scale production, the process is scaled up using high-pressure reactors and continuous flow techniques to enhance yield and purity. Specific solvents and catalysts are often employed to facilitate the reactions under controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions it Undergoes

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide can undergo various types of chemical reactions such as:

  • Oxidation: Can be oxidized using reagents like hydrogen peroxide or other oxidizing agents, leading to the formation of sulfoxides or sulfones.

  • Reduction: Can be reduced to its amine derivatives using reducing agents like lithium aluminum hydride.

  • Substitution: Substitution reactions typically involve the pyrimidine ring and can occur under acidic or basic conditions with different nucleophiles.

Common Reagents and Conditions Used in These Reactions

  • Oxidation: Hydrogen peroxide, chromium trioxide.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Halogenating agents, nucleophilic bases.

Major Products Formed from These Reactions

  • Oxidation can produce sulfoxides or sulfones.

  • Reduction typically yields amine derivatives.

  • Substitution may produce various substituted pyrimidine compounds depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor in the synthesis of more complex molecules. Its unique structure allows for modifications that can be tailored for specific synthetic pathways.

Biology

In biological studies, it is often researched for its interaction with enzymes and proteins, acting as an inhibitor or modulator of specific biological pathways.

Medicine

In medicine, research is focused on its potential as a therapeutic agent. Studies investigate its efficacy in targeting diseases such as cancer and bacterial infections due to its ability to interfere with essential biological processes in pathogens.

Industry

In industrial applications, it serves as a valuable intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide often involves binding to specific molecular targets such as enzymes or receptors. This binding can inhibit the enzyme's activity or modulate receptor functions, thereby altering cellular processes. Key pathways involved include inhibition of signal transduction mechanisms crucial for cell survival and proliferation.

Comparison with Similar Compounds

Research Findings and Implications

  • Hydrogen Bonding and Conformation: The target compound’s ethylamino linker may allow greater conformational flexibility compared to rigid analogs like the compound, which has fixed dihedral angles due to hydrogen bonding . This flexibility could improve binding to dynamic enzyme active sites.
  • Metabolic Stability: The 5-fluoro group on the benzenesulfonamide may reduce oxidative metabolism compared to non-fluorinated analogs, extending half-life .
  • Synthetic Challenges : Unlike the polymorphic N-(4-chlorophenyl) analog in , the target compound’s benzenesulfonamide group may complicate crystallization, requiring specialized purification methods .

Biological Activity

N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)-5-fluoro-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into its biological activity, synthesis, and related research findings.

Structural Overview

The compound's structure integrates several functional groups that contribute to its biological activity:

  • Pyrimidine Ring : Known for its role in various biological processes, including DNA and RNA synthesis.
  • Sulfonamide Group : Often associated with antibacterial properties.
  • Dimethylamino Group : Enhances solubility and may influence pharmacokinetics.

Anticancer Properties

Research indicates that this compound exhibits significant inhibitory effects on specific kinases involved in cancer progression. Notably, compounds with similar structures have been shown to inhibit Syk kinase, which is crucial in various signaling pathways related to cancer and immune response.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Kinase InhibitionInhibits Syk kinase, affecting cancer pathways
AntimicrobialPotential antibacterial activity
CytotoxicityInduces apoptosis in cancer cell lines

Antimicrobial Properties

In addition to its anticancer potential, the compound may possess antimicrobial properties. Similar sulfonamide derivatives are known for their effectiveness against a range of bacterial strains, suggesting that this compound could be a candidate for further investigation in antibiotic development .

Synthesis and Production

The synthesis of this compound typically involves several key steps:

  • Alkylation : The dimethylamino-pyrimidine is alkylated using an appropriate agent to introduce the ethylamine side chain.
  • Nucleophilic Substitution : The resulting intermediate undergoes nucleophilic substitution with 5-fluoro-2-methylbenzenesulfonyl chloride to form the final product.

Industrial Considerations : For large-scale production, high-pressure reactors and continuous flow techniques are employed to enhance yield and purity.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of similar compounds in clinical settings. For instance, compounds with analogous structures have demonstrated low-nanomolar IC50 values against various cancer cell lines, indicating potent activity against resistant cancer types .

In vitro studies have shown that these compounds can induce cytotoxic effects by disrupting cellular processes such as tubulin polymerization, which is critical for cell division and proliferation .

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